molecular formula C6H12O6 B118858 Dextrose-1-d1 CAS No. 106032-61-5

Dextrose-1-d1

Cat. No. B118858
M. Wt: 181.16 g/mol
InChI Key: WQZGKKKJIJFFOK-QVTRYHEBSA-N
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Description

Dextrose, also known as D-glucose, is a simple sugar that is a significant carbohydrate in biology. It is one of the primary products of photosynthesis and starts cellular respiration in both prokaryotes and eukaryotes. In the context of the provided papers, dextrose is referenced in various forms, such as dextran, a polysaccharide composed of multiple glucose molecules, and in the form of dextrose equivalents in dextrins, which are partially hydrolyzed starch products .

Synthesis Analysis

The synthesis of dextran, a polysaccharide derivative of dextrose, can be achieved through the cationic ring-opening polymerization of an anhydrosugar derivative. This derivative is prepared from acrolein dimer through a series of eight reaction steps. The polymerization process is influenced by the choice of solvent and initiator, as well as the temperature, which affects the tacticity of the resulting polymer . Additionally, dextrins with different dextrose equivalents are prepared by partial hydrolysis of starch using acid, enzymes, or a combination of both .

Molecular Structure Analysis

Dextran, related to dextrose, is a branched polysaccharide consisting of D-glucose units predominantly linked by α-D-(1→6) linkages with occasional α-(1→3) branches. The molecular structure of dextran has been elucidated using advanced techniques such as NMR spectral analysis, methylation GC-MS, and MALDI-TOF mass spectrometry . The molecular weight and degree of polymerization of dextrins, which are related to dextrose, vary depending on the method of preparation .

Chemical Reactions Analysis

Dextrose can act as a reducing agent in the synthesis of nanoparticles. For instance, dextrose-reduced silver nanoparticles have been synthesized using dextrose as the reducing agent, which also demonstrated significant antimicrobial properties . Similarly, dextrose-encapsulated gold nanoparticles have been synthesized, showing size-dependent antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of dextrins, which are related to dextrose, are influenced by their molecular distribution and oligosaccharide profiles. These properties can be characterized using techniques such as SEM, XRD, RVA, HPLC, and GPC. The viscosity of dextrin solutions is known to decrease with an increase in the Dextrose Equivalent (DE) value . The dextran synthesized from dextrose derivatives does not show a melting point and begins to decompose at approximately 260°C . Additionally, the analytical toolbox for identity testing of pharmaceutical ingredients, including dextrose, has been expanded with the use of portable Raman and NIR spectrometers, which can distinguish dextrose by hydration state and from other sugar substitutes .

Scientific Research Applications

1. Prolotherapy for Musculoskeletal Pain

Dextrose (D-glucose) is utilized in prolotherapy, showing efficacy in treating chronic musculoskeletal pain. Studies indicate its effectiveness in conditions like tendinopathies, knee osteoarthritis, spinal/pelvic pain, and myofascial pain, with positive outcomes in both subjective and objective measures (Hauser et al., 2016).

2. Pharmaceutical Ingredient Identification

Spectroscopic screening methods, including Raman and near-infrared spectroscopy, are employed to identify dextrose in pharmaceuticals. These methods offer high accuracy in distinguishing dextrose from other sugar substitutes, showcasing its vital role in pharmaceutical ingredient testing (Srivastava et al., 2016).

3. Industrial and Biotechnological Utilization

Dextrose plays a significant role in various industrial processes. For instance, selective oxidation of D-glucose, a key component of dextrose, is crucial for producing valuable intermediates like gluconic acid and ascorbic acid (Vitamin C). These derivatives are extensively used in different industrial sectors, highlighting dextrose's importance in biotechnological transformations (Röper, 1990).

4. Medical Research and Clinical Trials

Dextrose is actively researched in various clinical settings. For instance, its use in neonatal hypoglycemia treatment and its comparison with placebo in controlled trials demonstrate its medical significance. Additionally, studies on its use in intravenous fluids during cardiac resuscitation provide crucial insights into its effects in clinical scenarios (Harris et al., 2013).

5. Antimicrobial Applications

Research on dextrose-encapsulated gold nanoparticles (dGNPs) reveals their potential as antibacterial agents. The size-dependent antimicrobial properties of dGNPs suggest their effectiveness against a range of bacteria, offering promising applications in preventing and controlling infections (Badwaik et al., 2012).

properties

IUPAC Name

(3R,4S,5S,6R)-2-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-QVTRYHEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484453
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dextrose-1-d1

CAS RN

106032-61-5
Record name Dextrose-1-d1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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